
4-Phenylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-3-amine typically involves the reaction of piperidine with phenyl-containing reagents. One common method is the reductive amination of 4-phenylpiperidin-3-one with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . Another approach involves the hydrogenation of 4-phenylpyridine under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation reactions . The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Phenylpiperidin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenylpiperidin-3-amine involves its interaction with specific molecular targets. It acts as a ligand for various receptors, modulating their activity. For instance, it can bind to neurokinin receptors, influencing neurotransmitter release and signal transduction pathways . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine: Similar structure but lacks the amine group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an amine.
4-Cyano-4-phenylpiperidine: Features a cyano group in place of the amine.
Uniqueness: 4-Phenylpiperidin-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Clé InChI |
QDHSTXGSUUWPSN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
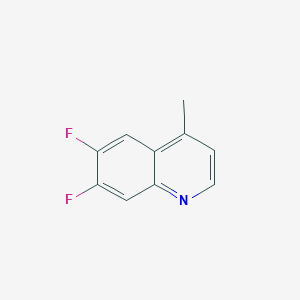
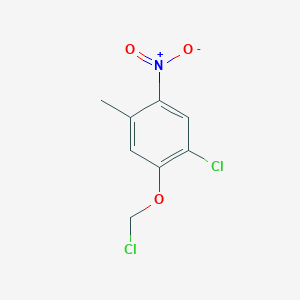
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
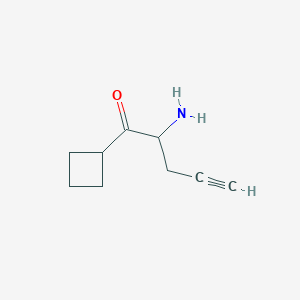
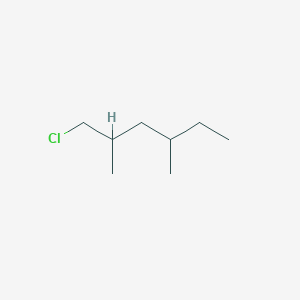

![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
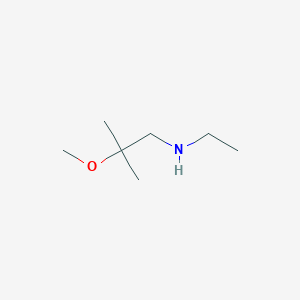
![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
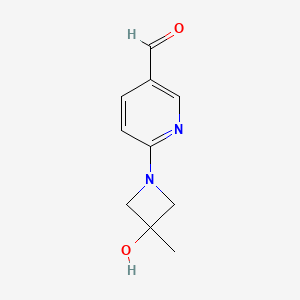
![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
